6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound It contains multiple functional groups, including a pyrazole ring, a triazole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the formation of the triazole and thiadiazole rings. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 4-Bromo-1-methyl-1H-pyrazole
- 1,3,4-thiadiazole derivatives
Uniqueness
6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and ring structures
properties
Molecular Formula |
C16H15BrN6OS |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
6-[1-(4-bromo-3-methylpyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H15BrN6OS/c1-9-13(17)8-22(20-9)10(2)15-21-23-14(18-19-16(23)25-15)11-4-6-12(24-3)7-5-11/h4-8,10H,1-3H3 |
InChI Key |
SAGQGGUTANAKTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)C(C)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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